1-Amino-3-methylpentan-2-ol
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Overview
Description
1-Amino-3-methylpentan-2-ol is an organic compound that belongs to the class of amino alcohols It features both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with ammonia in the presence of a reducing agent. Another method includes the reductive amination of 3-methyl-2-pentanone using ammonia and a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-pentanone in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products Formed:
Oxidation: Formation of 3-methyl-2-pentanone or 3-methyl-2-pentanal.
Reduction: Formation of 1-amino-3-methylpentane.
Substitution: Formation of 1-chloro-3-methylpentan-2-ol or 1-bromo-3-methylpentan-2-ol.
Scientific Research Applications
1-Amino-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-amino-3-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes.
Comparison with Similar Compounds
- 1-Amino-2-methylpentan-3-ol
- 1-Amino-4-methylpentan-2-ol
- 1-Amino-3-ethylpentan-2-ol
Comparison: 1-Amino-3-methylpentan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-amino-3-methylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(8)4-7/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHVQNBKFLZZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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